molecular formula C19H22N2O4S B3561905 N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide

N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B3561905
M. Wt: 374.5 g/mol
InChI Key: AZXGHEXUSSSKCS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a piperidine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and utilizing a reusable catalyst.

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzamides, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide is unique due to its combination of a piperidine ring and a sulfonyl group attached to the benzamide core. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to undergo diverse chemical reactions and find applications in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-10-8-16(9-11-17)20-19(22)15-6-5-7-18(14-15)26(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXGHEXUSSSKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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